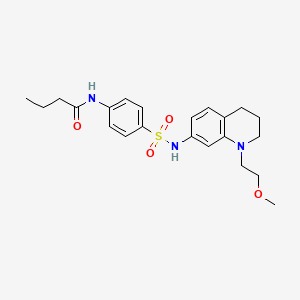

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide

Description

N-(4-(N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a sulfonamide-derived compound featuring a tetrahydroquinoline core substituted with a 2-methoxyethyl group at the 1-position and a butyramide-linked phenylsulfonamide moiety. The compound’s design incorporates a sulfamoyl bridge, which enhances binding affinity to sulfonamide-sensitive targets, while the tetrahydroquinoline scaffold may improve metabolic stability compared to simpler aromatic systems .

Properties

IUPAC Name |

N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-3-5-22(26)23-18-9-11-20(12-10-18)30(27,28)24-19-8-7-17-6-4-13-25(14-15-29-2)21(17)16-19/h7-12,16,24H,3-6,13-15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAUJFMYHBBQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Next, the sulfamoyl group is introduced through a sulfonation reaction, where the tetrahydroquinoline derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfamoyl-tetrahydroquinoline intermediate with a butyramide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving sulfamoyl and quinoline derivatives.

Medicine: Potential therapeutic applications due to its unique structure and biological activity.

Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with amino acid residues in proteins, while the tetrahydroquinoline ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkyl Chains

Compounds 5a–5d () share a core sulfamoylphenylbutyramide structure but differ in alkyl chain length (C4–C7) and substituents on the tetrahydrofuran/tetrahydroquinoline moiety. For example:

- 5a : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide

- 5b : Pentanamide variant (C5 chain)

- 5c : Hexanamide variant (C6 chain)

Key Findings :

- Yield and Purity : Longer alkyl chains (e.g., hexanamide in 5c ) marginally improved synthesis yields (~48% vs. 45–51% for shorter chains) .

- Melting Points : Increased alkyl chain length correlated with lower melting points (e.g., 5c at 142–143°C vs. 5a at 180–182°C), suggesting reduced crystallinity and enhanced solubility .

- Spectroscopic Data : NMR and MS profiles confirmed structural integrity, with consistent sulfamoyl and carbonyl signals across analogues .

Tetrahydroquinoline vs. Tetrahydrofuran Moieties

The target compound’s 1-(2-methoxyethyl)-tetrahydroquinoline group distinguishes it from 5a–5d, which feature a 2-oxotetrahydrofuran ring. This substitution introduces:

- Steric Effects: The bulkier tetrahydroquinoline scaffold may restrict binding to certain enzyme active sites but improve selectivity for quinoline-specific targets .

Comparison with Acetamide Derivatives

describes N-(4-(N-(naphthalen-2-yl)sulfamoyl)phenyl)acetamide and related acetamide variants. Key differences include:

Data Table: Comparative Properties of Selected Analogues

Research Implications

- Structure-Activity Relationships (SAR): The target compound’s methoxyethyl-tetrahydroquinoline system offers a template for optimizing selectivity in sulfonamide-based drug design.

- Synthetic Challenges : Lower yields in 5a–5d (~45–51%) highlight the need for improved coupling methods for sulfamoylphenyl derivatives .

- Unanswered Questions : Biological activity data for the target compound remain absent in the provided evidence, necessitating further enzymatic or cellular assays.

Biological Activity

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.56 g/mol. The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline : Starting from commercially available quinoline derivatives.

- Sulfamoylation : Introducing the sulfamoyl group to enhance solubility and biological interaction.

- Amidation : The final step involves the reaction with butyric acid derivatives to yield the target compound.

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer).

- IC50 Values : Compounds similar to this structure have shown IC50 values ranging from 0.5 to 7.10 μM, indicating potent anticancer properties .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The sulfamoyl group is believed to play a crucial role in enhancing the compound's interaction with bacterial enzymes .

Antidiabetic Potential

Research indicates that this compound may serve as an intermediate in the synthesis of antidiabetic agents like glibenclamide. Its structural components are conducive to modulating insulin sensitivity and glucose metabolism .

Case Studies

Several studies have documented the biological effects of compounds related to this compound:

- Study on Anticancer Effects : A study evaluated a series of tetrahydroquinoline derivatives for their antiproliferative effects on cancer cell lines. Results indicated that modifications at the phenyl and butyramide positions significantly influenced activity .

- Antimicrobial Evaluation : A comparative study assessed various sulfonamide derivatives against resistant strains of bacteria. The tested compounds exhibited varying degrees of inhibition, with some showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.